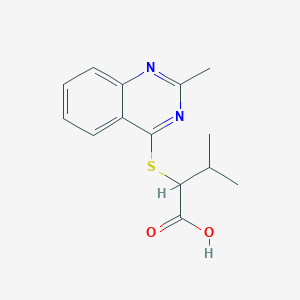

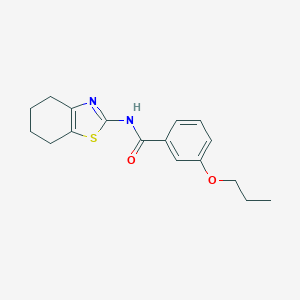

![molecular formula C12H16N4O3S B256150 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide, also known as EMA401, is a novel drug candidate developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and current treatment options are limited and often associated with adverse side effects. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Wirkmechanismus

The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide involves the inhibition of the angiotensin II type 2 receptor, which is expressed in sensory neurons and plays a role in the modulation of pain signaling. By blocking this receptor, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain perception.

Biochemical and Physiological Effects

In addition to its analgesic effects, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines in the spinal cord and dorsal root ganglia, which are involved in the development and maintenance of chronic pain. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has also been shown to improve nerve function and reduce nerve damage in preclinical models of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is its specificity for the angiotensin II type 2 receptor, which reduces the risk of off-target effects. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide. One area of interest is the use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide in combination with other analgesic agents to improve pain relief and reduce the risk of adverse effects. Another potential application of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is in the treatment of other conditions that are associated with chronic pain, such as fibromyalgia and chronic fatigue syndrome. Finally, further research is needed to fully understand the mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide and to identify potential biomarkers that can be used to predict patient response to treatment.

Synthesemethoden

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a small molecule that can be synthesized using a multi-step process. The first step involves the synthesis of 5-cyano-6-ethyl-4-oxo-1H-pyrimidine-2-thiol, which is then reacted with 2-chloro-N-(2-methoxyethyl)acetamide to yield 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide. The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been optimized to improve yields and purity, and the final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Wissenschaftliche Forschungsanwendungen

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to reduce pain behavior and improve quality of life without causing significant adverse effects. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide works by targeting the angiotensin II type 2 receptor, which is involved in the regulation of pain signaling pathways in the central and peripheral nervous system.

Eigenschaften

Produktname |

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |

|---|---|

Molekularformel |

C12H16N4O3S |

Molekulargewicht |

296.35 g/mol |

IUPAC-Name |

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C12H16N4O3S/c1-3-9-8(6-13)11(18)16-12(15-9)20-7-10(17)14-4-5-19-2/h3-5,7H2,1-2H3,(H,14,17)(H,15,16,18) |

InChI-Schlüssel |

PFNGINWBRWGTDM-UHFFFAOYSA-N |

Isomerische SMILES |

CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |

SMILES |

CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |

Kanonische SMILES |

CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)

![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)

![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)

![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)

![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)

![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)

![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)

![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)

![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)